(R)-Methyl 2-(benzylamino)-2-phenylacetate

Catalog No.
S3379087
CAS No.
121440-91-3
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 2-(benzylamino)-2-phenylacetate

CAS Number

121440-91-3

Product Name

(R)-Methyl 2-(benzylamino)-2-phenylacetate

IUPAC Name

methyl (2R)-2-(benzylamino)-2-phenylacetate

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3/t15-/m1/s1

InChI Key

BKILDAUSVSANBG-OAHLLOKOSA-N

SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2

(R)-Methyl 2-(benzylamino)-2-phenylacetate is an organic compound with the molecular formula C₁₆H₁₇NO₂. It features a chiral center, making it optically active, and is classified as an amino acid derivative. The compound consists of a methyl ester group attached to a phenylacetate backbone, which is further substituted with a benzylamino group. This structure contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

  • Amidation Reactions: The compound can undergo amidation reactions where it reacts with amines to form amides. This process is often mediated by various catalysts and can yield different derivatives depending on the amine used .
  • Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzylamine .
  • Reduction Reactions: The compound can also be reduced to form alcohol derivatives, which may have different biological activities .

Research indicates that (R)-Methyl 2-(benzylamino)-2-phenylacetate exhibits various biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. Additionally, its structural similarity to certain neurotransmitters suggests possible interactions with biological receptors, which could lead to therapeutic applications in treating pain and inflammation .

The synthesis of (R)-Methyl 2-(benzylamino)-2-phenylacetate typically involves several steps:

  • Starting Materials: The synthesis commonly begins with commercially available phenylacetic acid derivatives.
  • Formation of the Methyl Ester: The carboxylic acid is converted into the methyl ester using methanol and an acid catalyst.
  • Amidation: The benzylamine is then reacted with the methyl ester under controlled conditions, often using coupling agents or bases to facilitate the reaction .
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity levels.

(R)-Methyl 2-(benzylamino)-2-phenylacetate has several applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Organic Synthesis: It can be used as an intermediate in synthesizing more complex molecules in organic chemistry.
  • Research: Its unique properties make it a subject of interest in studies related to chirality and drug design .

Studies involving (R)-Methyl 2-(benzylamino)-2-phenylacetate have focused on its interactions with various biological targets. For example, it has been assessed for its binding affinity to specific receptors involved in pain modulation. These interaction studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (R)-Methyl 2-(benzylamino)-2-phenylacetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-Methyl 2-(benzylamino)-2-phenylacetateEnantiomer of (R)-Methyl 2-(benzylamino)-2-phenylacetateOpposite chirality may lead to different biological activities
Methyl phenylacetateLacks the amino group; simpler structurePrimarily used as a flavoring agent
N-Benzyl-N-methylbenzamideContains a similar benzamide structureDifferent functional groups alter biological activity
Methyl benzamideBenzamide derivative without the phenylacetate moietyUsed in pharmaceuticals but lacks ester functionality

The uniqueness of (R)-Methyl 2-(benzylamino)-2-phenylacetate lies in its specific combination of functional groups, which enhances its potential biological activity compared to simpler esters or amides.

XLogP3

2.9

Sequence

X

Dates

Modify: 2023-07-26

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